1-Chloro-4-ethynyl-2-isopropoxybenzene
Description
1-Chloro-4-ethynyl-2-isopropoxybenzene is a chloro-substituted aromatic compound characterized by a benzene ring functionalized with three distinct substituents: a chlorine atom at position 1, an ethynyl group (C≡CH) at position 4, and an isopropoxy group (-OCH(CH₃)₂) at position 2. The ethynyl moiety introduces sp-hybridized carbon atoms, enabling participation in alkyne-specific reactions (e.g., Sonogashira coupling), while the isopropoxy group contributes electron-donating effects via oxygen lone pairs. The chlorine atom, an electron-withdrawing group, further modulates the electronic properties of the aromatic system.
Properties
IUPAC Name |
1-chloro-4-ethynyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h1,5-8H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMVIEDBYUCEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C#C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-ethynyl-2-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, solvents, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-ethynyl-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the ethynyl group or other parts of the molecule.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes.
Scientific Research Applications
1-Chloro-4-ethynyl-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethynyl-2-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution and other reactions. The ethynyl group can participate in π-π interactions and conjugation with other aromatic systems, influencing the compound’s reactivity and binding properties. The isopropoxy group can also affect the compound’s solubility and steric interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The most structurally analogous compound in the provided evidence is 1-Chloro-3-isopropyl-4-methylbenzene (CAS 20068-14-8, C₁₀H₁₃Cl) . Key differences include:
| Property | 1-Chloro-4-ethynyl-2-isopropoxybenzene | 1-Chloro-3-isopropyl-4-methylbenzene |
|---|---|---|
| Molecular Formula | C₁₁H₁₁ClO | C₁₀H₁₃Cl |
| Substituents | Cl (1), Ethynyl (4), Isopropoxy (2) | Cl (1), Isopropyl (3), Methyl (4) |
| Key Functional Groups | Ethynyl (C≡CH), Ether (isopropoxy) | Alkyl (isopropyl, methyl) |
| Electron Effects | Mixed (EWG Cl, EDG isopropoxy, EWG ethynyl) | Predominantly EWG (Cl) with weak EDG (alkyl) |
The ethynyl and isopropoxy groups in the target compound introduce greater polarity and reactivity compared to the alkyl substituents in 1-Chloro-3-isopropyl-4-methylbenzene.
Physical Properties (Inferred)
While explicit data for the target compound is unavailable, substituent effects suggest:
- Boiling Point : Higher than 1-Chloro-3-isopropyl-4-methylbenzene due to increased polarity from the ethynyl and ether groups.
- Solubility: Likely lower in nonpolar solvents but enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to the ethynyl and isopropoxy moieties.
Reactivity
- Ethynyl Group : Enables alkyne-specific reactions (e.g., cycloadditions, couplings), absent in alkyl-substituted analogs .
- Chlorine Reactivity : The chloro group may undergo nucleophilic aromatic substitution (NAS) more readily in the target compound due to electron-withdrawing effects from the ethynyl group.
- Isopropoxy Stability : Prone to acid-catalyzed hydrolysis, unlike the inert isopropyl group in the analog.
Research Findings and Limitations
Current literature on 1-Chloro-4-ethynyl-2-isopropoxybenzene is sparse, necessitating extrapolation from structural analogs. The compound’s ethynyl group positions it as a candidate for advanced synthetic routes, but experimental validation of its properties is critical. In contrast, 1-Chloro-3-isopropyl-4-methylbenzene is well-documented in industrial applications due to its stability . Further studies on the target compound should focus on kinetic stability, catalytic reactivity, and scalability.
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